molecular formula C16H24N4S B3921514 N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3921514
M. Wt: 304.5 g/mol
InChI Key: SDPPZRFAPIKPRR-UHFFFAOYSA-N
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Description

N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the thienopyrimidine core with 1-ethylpiperidine. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nitrogen atom, facilitating the nucleophilic substitution.

    Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to introduce the N,2-dimethyl groups.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Alkylating Agents: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: Researchers utilize this compound to probe biological mechanisms and pathways, aiding in the understanding of complex biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling cascade involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
  • N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 1-ethylpiperidin-3-yl group and the thienopyrimidine core. These structural elements confer distinct biological activities and chemical reactivity compared to other similar compounds.

This compound’s unique structure allows it to interact with different molecular targets, potentially leading to novel therapeutic applications and insights into biological processes.

Properties

IUPAC Name

N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-4-20-8-5-6-13(11-20)10-19(3)15-14-7-9-21-16(14)18-12(2)17-15/h7,9,13H,4-6,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPPZRFAPIKPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN(C)C2=C3C=CSC3=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
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N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
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N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
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N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine

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